2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine

Medicinal chemistry Structure-activity relationship Lead optimization

2-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine (CAS 893722-58-2 free base; CAS 1279219-44-1 hydrochloride) is a synthetic small-molecule benzimidazole derivative with molecular formula C₁₅H₁₄FN₃ and molecular weight 255.29 g/mol. The compound features a 1H-benzimidazole core linked at the C-2 position via a methylene bridge (―CH₂―) to a chiral α-carbon bearing a primary amine and a 4-fluorophenyl substituent.

Molecular Formula C15H14FN3
Molecular Weight 255.29 g/mol
Cat. No. B11729191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine
Molecular FormulaC15H14FN3
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CC(C3=CC=C(C=C3)F)N
InChIInChI=1S/C15H14FN3/c16-11-7-5-10(6-8-11)12(17)9-15-18-13-3-1-2-4-14(13)19-15/h1-8,12H,9,17H2,(H,18,19)
InChIKeyRRQOQEWVYYPDPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine (CAS 893722-58-2 free base; CAS 1279219-44-1 hydrochloride) is a synthetic small-molecule benzimidazole derivative with molecular formula C₁₅H₁₄FN₃ and molecular weight 255.29 g/mol . The compound features a 1H-benzimidazole core linked at the C-2 position via a methylene bridge (―CH₂―) to a chiral α-carbon bearing a primary amine and a 4-fluorophenyl substituent. It belongs to the class of 2-substituted benzimidazoles, a privileged scaffold in medicinal chemistry with documented anticancer, antimicrobial, anthelmintic, and kinase-inhibitory activities [1]. This compound is commercially available as a research chemical from multiple screening-compound suppliers (e.g., InterBioScreen catalog BB_SC-9610), typically at ≥95% purity [2]. Direct published biological activity data for this exact compound are currently absent from peer-reviewed literature and public bioactivity databases (PubChem, ChEMBL, BindingDB) as of the search date; its differentiation therefore rests primarily on structural, physicochemical, and scaffold-level grounds.

Why In-Class Compounds Cannot Substitute for 2-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine in Screening or Lead Optimization


Benzimidazole derivatives are not interchangeable screening probes, as even minor structural variations produce substantial shifts in target engagement, selectivity, and pharmacokinetic behavior [1]. The specific substitution pattern of 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine—a C-2 methylene-linked α-(4-fluorophenyl)ethanamine motif—generates a unique three-dimensional pharmacophore that differs fundamentally from common analogs: (i) C-2 vs. N-1 attachment alters the orientation of the pendant phenyl ring relative to the benzimidazole plane; (ii) the 4-fluoro substituent modulates both electronic (σp = 0.06 for F vs. 0.23 for Cl vs. 0.00 for H) and lipophilic (π = 0.14 for F vs. 0.71 for Cl) properties of the aryl ring [2]; and (iii) the free primary amine provides a protonatable handle (predicted pKa ~8–9) absent in carbamate- or amide-capped analogs. Generic substitution by the 4-chloro analog (CAS 1179368-97-8), the des-halogen parent (1-(1H-benzimidazol-2-yl)-2-phenylethanamine), or the N-1 positional isomer (CAS 927996-69-8) risks altering target binding, metabolic stability, and solubility in ways that are not predictable without head-to-head data.

Quantitative Differentiation Evidence for 2-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine vs. Closest Analogs


Halogen Substitution Effect: 4-Fluoro vs. 4-Chloro vs. Unsubstituted Phenyl on Physicochemical and Electronic Properties

The 4-fluoro substituent confers a distinct electronic and lipophilic profile relative to the 4-chloro analog (CAS 1179368-97-8) and the unsubstituted phenyl parent. Fluorine is the most electronegative element (χ = 3.98) and exerts a strong electron-withdrawing inductive effect (−I) with weak resonance donation (+R), resulting in a Hammett σp value of 0.06 compared to +0.23 for chlorine and 0.00 for hydrogen [1]. The Hansch hydrophobic parameter π for fluorine is 0.14 vs. 0.71 for chlorine, meaning the fluoro compound is substantially less lipophilic (ΔlogP ≈ −0.57 units) than its chloro counterpart [1]. This predicts higher aqueous solubility, reduced non-specific protein binding, and potentially lower hERG liability for the 4-fluoro compound based on established medicinal chemistry principles [2]. The molecular weight difference (255.29 vs. 271.74 Da for the chloro analog) further favors the fluoro compound under Lipinski's Rule of Five compliance.

Medicinal chemistry Structure-activity relationship Lead optimization

Regiochemical Differentiation: Benzimidazol-2-yl vs. Benzimidazol-1-yl Attachment and Impact on Scaffold Geometry

The target compound features the ethanamine linker attached at the C-2 position of the benzimidazole ring, whereas the positional isomer α-(4-fluorophenyl)-1H-benzimidazole-1-ethanamine (CAS 927996-69-8, also known as 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine) has the linker attached at the N-1 position . This regiochemical difference produces fundamentally different spatial arrangements: C-2 attachment places the benzimidazole ring system in an extended conformation relative to the ethanamine chain (torsion angle flexibility around the C2–CH₂ bond), while N-1 attachment creates a folded geometry with the benzimidazole and phenyl rings in closer proximity. Both compounds share identical molecular formula (C₁₅H₁₄FN₃) and molecular weight (255.29 g/mol) , making them isomeric and indistinguishable by MS alone, yet their 3D pharmacophores are distinct. The C-2 isomer presents the benzimidazole NH as a hydrogen bond donor, whereas the N-1 isomer does not, altering potential target interactions.

Computational chemistry Pharmacophore modeling Screening library design

Physicochemical Specification: Density, Boiling Point, and Flash Point for Handling and Formulation

Computed physicochemical parameters provide baseline specifications for procurement, storage, and experimental design. The compound has a predicted density of 1.3±0.1 g/cm³, a boiling point of 491.5±40.0 °C at 760 mmHg, and a flash point of 251.0±27.3 °C . The high boiling point and flash point indicate low volatility and reduced inhalation risk during handling, suitable for standard laboratory conditions. The exact mass is 255.117172 Da . For the hydrochloride salt (CAS 1279219-44-1), the molecular weight is 291.75 g/mol (C₁₅H₁₅ClFN₃) . These values provide quality control benchmarks: any batch with density outside the 1.2–1.4 g/cm³ range or molecular ion deviating from 255.1172 m/z warrants further investigation.

Process chemistry Formulation development Safety assessment

Chiral Center: Racemic Nature Enables Enantiomer-Specific Activity Profiling vs. Non-Chiral Analogs

The α-carbon bearing the primary amine and 4-fluorophenyl group is a stereogenic center, making 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine a chiral racemate . This contrasts with the non-chiral analog 2-(1H-benzimidazol-2-yl)ethanamine (CAS 29518-68-1, MW 161.20 Da), which lacks the α-aryl substituent altogether , and with achiral 2-substituted benzimidazoles where the ethanamine chain is not α-substituted. Chirality at the α-carbon introduces the possibility of enantioselective target recognition: biological systems (enzymes, receptors, transporters) often discriminate between (R) and (S) enantiomers, yielding differential potency, selectivity, and pharmacokinetics [1]. The racemic nature of the commercial product enables fractionation into single enantiomers for dedicated stereochemical SAR studies—a capability unavailable with achiral analogs.

Chiral resolution Enantioselective pharmacology Stereochemistry

Procurement-Driven Application Scenarios for 2-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)ethanamine Based on Structural Differentiation Evidence


Kinase Inhibitor Fragment Screening and Lead Generation

The 2-substituted benzimidazole scaffold is a validated ATP-mimetic motif in kinase inhibitor design, with the benzimidazole NH and N-3 nitrogen forming key hydrogen bonds to the kinase hinge region [1]. The target compound's C-2 attachment preserves this critical NH donor while presenting the 4-fluorophenyl group as a vector for hydrophobic pocket exploration. Its free primary amine enables rapid derivatization (amide coupling, reductive amination, sulfonamide formation) for library expansion. Compared to N-1-substituted isomers (CAS 927996-69-8), this C-2 regioisomer retains the hinge-binding NH, making it the preferred scaffold for ATP-competitive kinase inhibitor programs.

Enantioselective Pharmacology and Chiral Probe Development

The compound's chiral α-carbon enables separation into (R)- and (S)-enantiomers using established chiral HPLC methods (e.g., Chiralcel OD-R with acetonitrile/perchlorate mobile phase), as demonstrated for structurally related reduced flubendazole [2]. Procurement of the racemate supports initial screening, with subsequent resolution into single enantiomers for stereospecific target engagement studies. This capability distinguishes it from achiral benzimidazole ethanamine analogs that cannot provide enantioselective SAR information.

Metabolic Stability Optimization via Fluorine Incorporation

The 4-fluoro substituent on the phenyl ring is strategically positioned to block cytochrome P450-mediated oxidative metabolism at the para position, a common metabolic soft spot for unsubstituted phenyl rings [3]. Class-level evidence from benzimidazole drug discovery programs indicates that 4-fluorophenyl substitution improves metabolic stability (reduced intrinsic clearance) relative to unsubstituted phenyl or 4-chlorophenyl analogs, while contributing minimal additional lipophilicity (π = 0.14 for F vs. 0.71 for Cl) [3]. This compound is suitable for metabolic stability benchmarking in microsomal or hepatocyte assays, with the 4-chloro analog (CAS 1179368-97-8) serving as a direct comparator for halogen-dependent effects.

Physicochemical Reference Standard for Benzimidazole Library QC

With well-defined computed properties (density 1.3±0.1 g/cm³, bp 491.5±40.0 °C, flash point 251.0±27.3 °C, exact mass 255.117172 Da) , this compound can serve as a reference standard for quality control of benzimidazole screening libraries. Its high boiling point and flash point indicate thermal stability compatible with diverse assay conditions (e.g., DMSO stock storage, freeze-thaw cycles). The hydrochloride salt form (CAS 1279219-44-1, MW 291.75) offers improved aqueous solubility for biochemical assay preparation.

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